Luteolin-7-o-glucuronide

Description

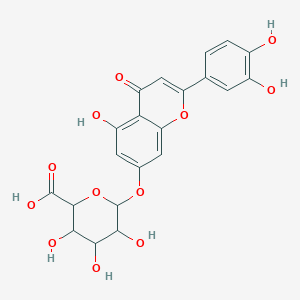

Structure

3D Structure

Properties

IUPAC Name |

6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUOKLTVXQRUSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Luteolin-7-O-Glucuronide (L7G) in Inflammation

Topic: Luteolin-7-O-glucuronide Mechanism of Action in Inflammation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Mechanistic Pathways, Pharmacokinetics, and Experimental Protocols

Executive Summary

Luteolin-7-O-glucuronide (L7G) is the primary circulating metabolite of the flavonoid luteolin.[1] While luteolin aglycone demonstrates superior potency in vitro, its rapid Phase II metabolism means that L7G is the physiologically relevant compound interacting with target tissues in vivo.

This guide delineates the mechanism of action (MoA) of L7G in inflammatory microenvironments.[2][3] It focuses on the "Glucuronide Paradox," where L7G acts as a stable prodrug that is locally bioactivated by

Pharmacokinetics & The Bioactivation Loop

Understanding the efficacy of L7G requires analyzing its metabolic fate. Unlike the aglycone, L7G is hydrophilic and does not passively diffuse across cell membranes efficiently. Its anti-inflammatory activity relies on a specific extracellular-to-intracellular conversion mechanism.

The "Prodrug" Mechanism

-

Circulation: Luteolin is extensively glucuronidated in the liver and intestine by UGT1A9, entering circulation primarily as L7G.

-

Accumulation: L7G accumulates in the plasma but cannot easily enter healthy cells due to its polarity and lack of specific uptake by OATP1B1/1B3 transporters in non-hepatic tissues.

-

Inflammatory Trigger: In response to stimuli (e.g., LPS), macrophages and neutrophils secrete lysosomal

-glucuronidase into the extracellular space. -

Deconjugation (Bioactivation): Extracellular

-glucuronidase hydrolyzes L7G, releasing free luteolin aglycone at the precise site of inflammation. -

Intracellular Action: The lipophilic luteolin aglycone passively diffuses into the macrophage, where it exerts potent inhibitory effects on kinase signaling.

Comparative Bioactivity Profile

| Feature | Luteolin (Aglycone) | Luteolin-7-O-Glucuronide (L7G) |

| Plasma Stability | Low (Rapidly metabolized) | High (Major circulating form) |

| Cellular Uptake | High (Passive diffusion) | Low (Requires deconjugation) |

| In Vitro Potency (NO) | High ( | Moderate (Active at |

| In Vivo Relevance | Precursor | Active Delivery System |

Molecular Mechanisms of Action

Once bioactivated, the core mechanism involves the simultaneous suppression of pro-inflammatory cascades and the induction of cytoprotective genes.

Inhibition of the NF-\kappa B/MAPK Axis

The primary target is Transforming Growth Factor-\beta-Activated Kinase 1 (TAK1) .[2][3]

-

TAK1 Inhibition: L7G (via luteolin) suppresses the phosphorylation of TAK1.[4] TAK1 is the critical upstream convergence point for LPS/TLR4 signaling.

-

Downstream Blockade: Reduced TAK1 activity prevents the phosphorylation of IKK, thereby inhibiting the degradation of I\kappa B\alpha and blocking the nuclear translocation of NF-\kappa B (p65) .

-

MAPK Suppression: TAK1 inhibition also halts the phosphorylation cascades of p38 MAPK and JNK , preventing AP-1 transcriptional activity.

-

Outcome: Downregulation of iNOS, COX-2, TNF-\alpha, IL-6, and IL-1\beta.[4]

Activation of the Nrf2/HO-1 Axis

L7G treatment disrupts the Keap1-Nrf2 complex, promoting Nrf2 nuclear translocation.

-

ARE Binding: Nuclear Nrf2 binds to Antioxidant Response Elements (ARE).[4]

-

HO-1 Induction: Upregulation of Heme Oxygenase-1 (HO-1) produces carbon monoxide (CO) and bilirubin, which have potent anti-inflammatory and antioxidant properties.

-

Crosstalk: HO-1 byproducts further inhibit NF-\kappa B, creating a positive feedback loop for inflammation resolution.

NLRP3 Inflammasome Inhibition

Recent data indicates L7G suppresses the assembly of the NLRP3 inflammasome , reducing the cleavage of pro-caspase-1 to active caspase-1, thereby limiting the maturation of IL-1\beta and IL-18.

Visualization: Signaling Pathway

The following diagram illustrates the macrophage-specific bioactivation and downstream signaling modulation by L7G.

Caption: L7G Bioactivation Loop.[4] L7G is hydrolyzed by secreted β-glucuronidase into Luteolin, which enters the cell to inhibit TAK1-mediated NF-κB/MAPK signaling and activate Nrf2/HO-1.

Experimental Protocols

These protocols are designed for RAW 264.7 murine macrophages , the standard model for validating L7G activity.

Protocol A: Evaluation of Anti-Inflammatory Efficacy (NO/Cytokines)

Objective: Quantify the inhibition of inflammatory mediators.

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at

cells/well. Incubate for 24h at 37°C, 5% CO -

Pre-treatment: Replace media with fresh DMEM containing L7G at graded concentrations (0, 5, 10, 20, 50

M).-

Note: Dissolve L7G in DMSO (stock) and dilute; final DMSO < 0.1%.

-

Incubation: Incubate for 1-2 hours prior to stimulation. This allows for potential extracellular deconjugation equilibrium if

-glucuronidase is present.

-

-

Stimulation: Add LPS (final concentration 1

g/mL) to the wells containing L7G. Incubate for 18–24 hours . -

Nitrite Assay (Griess):

-

Mix 100

L of culture supernatant with 100 -

Incubate 10 mins at room temperature.

-

Measure absorbance at 540 nm.

-

-

ELISA (Cytokines): Use remaining supernatant to measure TNF-

, IL-6, and PGE

Protocol B: Western Blotting for Mechanistic Targets

Objective: Confirm inhibition of phosphorylation (NF-\kappa B/MAPK) and induction of Nrf2.

-

Seeding: Seed cells in 6-well plates (

cells/well). -

Treatment: Pre-treat with L7G (50

M) for 2h, then stimulate with LPS (1 -

Time-Point Harvest:

-

For Phospho-proteins (p-TAK1, p-p38, p-JNK, p-I\kappa B\alpha): Harvest cells 15–30 minutes post-LPS. Phosphorylation events are rapid.

-

For Nrf2/HO-1/iNOS/COX-2: Harvest cells 12–24 hours post-LPS.

-

-

Lysis: Wash with cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors.

-

Blotting: Separate proteins on 10-12% SDS-PAGE. Transfer to PVDF.

-

Antibodies:

-

Primary: Anti-p-TAK1, Anti-p-p65, Anti-HO-1, Anti-Nrf2 (1:1000 dilution).

-

Normalization: Anti-GAPDH or Anti-

-actin.

-

Experimental Workflow Diagram

The following DOT diagram outlines the critical steps for the in vitro validation workflow.

Caption: Standardized workflow for assessing L7G anti-inflammatory activity in macrophages, distinguishing rapid signaling events from long-term protein expression.

References

-

Anti-Inflammatory and Anti-Oxidative Effects of Luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation. Source: International Journal of Molecular Sciences (2020).[5] URL:[Link]

-

Mitochondrial Dysfunction Leads to Deconjugation of Quercetin Glucuronides in Inflammatory Macrophages. (Mechanistic parallel for flavonoid glucuronide deconjugation). Source: PLOS ONE (2013).[6] URL:[Link][6]

-

Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades. Source:[7][8] Nutrition Research and Practice (2013). URL:[Link]

-

Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation. Source: Molecules (2024).[5][9] URL:[Link]

-

Deconjugation kinetics of glucuronidated phase II flavonoid metabolites by beta-glucuronidase from neutrophils. Source: Drug Metabolism and Pharmacokinetics (2010).[10] URL:[Link]

Sources

- 1. Importance of OATP1B1 and 1B3 in the Liver Uptake of Luteolin and Its Consequent Glucuronidation Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Dysfunction Leads to Deconjugation of Quercetin Glucuronides in Inflammatory Macrophages | PLOS One [journals.plos.org]

- 7. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. researchgate.net [researchgate.net]

Luteolin-7-o-glucuronide blood-brain barrier permeability studies

Technical Guide: Luteolin-7-o-glucuronide Blood-Brain Barrier Permeability & Transport Kinetics

Executive Summary: The Permeability Paradox

Luteolin-7-o-glucuronide (L7G) represents a critical challenge in neuropharmacology: it is the dominant circulating metabolite of the flavonoid luteolin, yet it exhibits negligible passive permeability across the Blood-Brain Barrier (BBB). Despite this, L7G demonstrates significant neuroprotective effects in models of cerebral ischemia and neuroinflammation.

This guide analyzes the mechanisms resolving this paradox. Unlike lipophilic small molecules, L7G’s central nervous system (CNS) entry is not governed by simple diffusion but by a complex interplay of Vectorial Transport (OAT/OATP vs. BCRP/MRP efflux) and Local Metabolic Activation (deconjugation). Understanding these pathways is essential for designing delivery systems that can bypass efflux pumps or exploit inflammatory microenvironments.

Physicochemical Constraints & BBB Architecture

The BBB functions as a physical and metabolic barrier. L7G’s physicochemical profile inherently restricts its paracellular and transcellular transport.

| Parameter | Luteolin (Aglycone) | Luteolin-7-o-glucuronide (L7G) | Impact on BBB Permeability |

| Molecular Weight | 286.24 g/mol | 462.36 g/mol | L7G approaches the 500 Da limit, slowing passive diffusion. |

| LogP (Lipophilicity) | ~2.53 | ~0.2 – 0.8 | L7G is highly hydrophilic, preventing lipid bilayer crossing. |

| Polar Surface Area | ~111 Ų | >180 Ų | High polarity increases hydrogen bonding with water, hindering membrane entry. |

| Ionization (pH 7.4) | Neutral/Weak Acid | Anionic (Glucuronic acid moiety) | Negative charge at physiological pH repels L7G from the negatively charged glycocalyx of endothelial cells. |

Mechanisms of Transport: The "Push-Pull" System

L7G transport is defined by the competition between uptake transporters (Solute Carrier family, SLC) and efflux pumps (ATP-Binding Cassette family, ABC).

Efflux Dominance (The Barrier)

L7G is a high-affinity substrate for Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRP2/ABCC2) .

-

Mechanism: Upon entering the endothelial cell (if it does), L7G is immediately recognized by BCRP on the luminal (blood-facing) membrane and pumped back into circulation against the concentration gradient.

-

Kinetic Consequence: This results in a net "negative" permeability or an efflux ratio (ER) > 2.0 in in vitro assays.

The Deconjugation Hypothesis (The Entry)

In inflammatory states (e.g., Ischemic Stroke, Alzheimer's), the BBB integrity is compromised, and neutrophils release

-

Mechanism: Circulating L7G is hydrolyzed locally at the BBB interface into the aglycone Luteolin .

-

Result: Luteolin, being lipophilic, passively diffuses across the endothelial membrane, bypassing the BCRP/OAT checkpoint.

Visualization: The Neurovascular Unit Transport Pathway

Caption: Schematic of L7G transport dynamics. Note the dominance of BCRP-mediated efflux for the glucuronide versus the passive diffusion of the deconjugated aglycone.

Experimental Methodologies

To validate L7G permeability, researchers must distinguish between vascular association (sticking to the vessel wall) and parenchymal uptake.

In Vitro: Transwell Co-Culture Assay

Use a co-culture of primary endothelial cells (e.g., bEnd.3 or hCMEC/D3) and astrocytes to mimic the NVU.

-

Step 1: Seed endothelial cells on the apical side of a collagen-coated Transwell insert (0.4 µm pore). Seed astrocytes on the basolateral well.

-

Step 2: Verify Tight Junction integrity (TEER > 200

). -

Step 3: Add L7G (10 µM) to the Apical chamber.

-

Step 4: Inhibitor Phase: Run parallel wells with Ko143 (BCRP inhibitor, 1 µM) and Probenecid (OAT inhibitor, 100 µM).

-

Step 5: Sample Basolateral buffer at 15, 30, 60, 120 min. Analyze via LC-MS/MS.

-

Calculation: Determine Apparent Permeability (

):

Gold Standard: In Situ Brain Perfusion (Rat Model)

This method eliminates systemic metabolism (liver/kidney), isolating BBB transport kinetics.

Protocol Workflow:

-

Anesthesia: Anesthetize rat (Ketamine/Xylazine).

-

Ligation: Ligate the External Carotid Artery (ECA) and Pterygopalatine Artery to direct flow solely to the Internal Carotid Artery (ICA).

-

Cannulation: Insert PE-50 catheter into the Common Carotid Artery (CCA).

-

Perfusion: Perfuse oxygenated Krebs-bicarbonate buffer containing

-L7G and -

Washout: Switch to drug-free buffer for 30s to clear capillaries.

-

Capillary Depletion: Homogenize brain tissue and centrifuge in Dextran to separate Capillaries (pellet) from Parenchyma (supernatant).

-

Analysis: Measure radioactivity. Calculate Volume of Distribution (

).

Visualization: In Situ Perfusion Workflow

Caption: Step-by-step workflow for In Situ Brain Perfusion, the gold standard for separating BBB transport from vascular binding.

Data Synthesis: Kinetic Parameters

The following data summarizes typical kinetic values derived from rodent and cell-based models.

| Parameter | Value Range | Interpretation |

| Poor permeability (comparable to mannitol). | ||

| Blocking BCRP significantly enhances permeability. | ||

| Efflux Ratio (ER) | Indicates active efflux is the primary barrier. | |

| Moderate affinity for OAT3, suggesting potential for drug-drug interactions (e.g., with Probenecid). | ||

| Brain Uptake Index (BUI) | Very low extraction compared to highly permeable tracers (e.g., Diazepam > 80%). |

Strategic Optimization

To enhance L7G brain delivery, researchers should employ strategies that bypass the BCRP/OAT axis:

-

Nanocarriers: Encapsulate L7G in liposomes or PLGA nanoparticles coated with Polysorbate 80 (ApoE targeting) to utilize receptor-mediated endocytosis (LRP1) rather than transporter-mediated flux.

-

Co-Administration: Use safe BCRP inhibitors (e.g., dietary flavonoids like Chrysin or Biochanin A) to transiently inhibit efflux pumps.

-

Pro-drug Design: Rely on the "Inflammation-Responsive" mechanism where L7G acts as a circulating reservoir, releasing active Luteolin only at sites of high

-glucuronidase activity (ischemic zones).

References

-

Luteolin-7-O-β-d-Glucuronide Attenuated Cerebral Ischemia/Reperfusion Injury: Involvement of the Blood–Brain Barrier. Source: MDPI (Biomedicines) [Link]

-

Interaction of Isoflavones with the BCRP/ABCG2 Drug Transporter. Source: NCBI (PMC) [Link]

-

Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Source: PubMed [Link]

-

Glucuronidase deconjugation in inflammation. Source: PubMed (Methods Enzymol) [Link]

-

Flavonoid conjugates interact with organic anion transporters (OATs) and attenuate cytotoxicity of adefovir. Source: PubMed [Link]

Technical Deep Dive: Luteolin-7-O-glucuronide (L7G) & The BDNF/TrkB Signaling Axis

[1][2][3]

Executive Summary

Luteolin-7-O-glucuronide (L7G) , often dismissed as a mere Phase II metabolite of luteolin, has emerged as a potent bioactive compound with distinct neuroprotective properties.[1][2] Unlike its aglycone precursor, L7G exhibits unique pharmacokinetics and stability profiles that make it a critical target for neuropharmacological research.

This technical guide details the mechanistic action of L7G on the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3][4] It provides evidence-based protocols for researchers to validate L7G’s efficacy in modulating the TrkB/ERK/CREB axis, offering a blueprint for developing therapeutics targeting depression, ischemic stroke, and neurodegeneration.

Mechanistic Architecture: L7G and the BDNF Loop[5]

The neuroprotective efficacy of L7G is not solely dependent on its de-glucuronidation to luteolin. Current research indicates L7G acts as a specific modulator of the BDNF signaling cascade, primarily through the restoration of BDNF expression suppressed by stress or inflammation.

The Core Pathway

L7G functions by reversing the downregulation of BDNF, thereby re-engaging the Tropomyosin receptor kinase B (TrkB) . This activation is not necessarily a direct agonistic effect (like 7,8-DHF) but rather a restoration of the autocrine loop via upstream anti-inflammatory and antioxidant regulation.

-

Upstream Modulation: L7G inhibits pro-inflammatory cytokines (TNF-

, IL-1 -

Transcriptional Activation: By relieving this inhibition, L7G promotes the phosphorylation of CREB (cAMP response element-binding protein) .

-

BDNF Synthesis: p-CREB binds to the promoter region of the Bdnf gene, triggering transcription.

-

Downstream Signaling: Mature BDNF binds to TrkB, inducing receptor dimerization and autophosphorylation.

-

Signal Propagation: p-TrkB activates the MAPK/ERK pathway, which further phosphorylates CREB, creating a robust positive feedback loop.

Pathway Visualization

The following diagram illustrates the signal transduction cascade activated by L7G.

Figure 1: L7G-mediated restoration of the BDNF/TrkB/CREB signaling axis. Note the inhibition of upstream stressors (Red) allowing for the reactivation of the neurotrophic loop (Green).

Experimental Validation Protocols

To rigorously evaluate L7G, researchers must control for bioavailability and metabolite stability. The following protocols are synthesized from key studies involving sleep deprivation (SD) and ischemia models.

In Vivo Validation: Sleep Deprivation (SD) Stress Model

This protocol assesses L7G's antidepressant-like effects via BDNF restoration.[6]

Subject: C57BL/6 mice (Male, 7 weeks). Reagents:

-

Luteolin-7-O-glucuronide (Purity >98%).

-

ANA-12 (Selective TrkB antagonist).

Workflow Logic:

-

Induction: Sleep deprivation creates a high-stress, low-BDNF environment, mimicking depression.

-

Intervention: L7G is administered during the stress window.

-

Blockade: A subset of animals receives ANA-12 to prove BDNF dependency. If L7G works without TrkB, the mechanism is off-target.

Step-by-Step Protocol:

-

Acclimatization: 7 days standard housing.

-

Grouping (n=8/group):

-

Control (No Stress)

-

SD + Vehicle

-

SD + L7G (Low Dose: 1 mg/kg, High Dose: 3 mg/kg)

-

SD + L7G (3 mg/kg) + ANA-12 (0.5 mg/kg IP)

-

-

Sleep Deprivation: Use a modified multi-platform method for 72 hours.

-

Dosing: Administer L7G (p.o.) once daily for 5 days concurrent with SD.

-

Behavioral Testing:

-

Tail Suspension Test (TST): Measure immobility time.

-

Forced Swimming Test (FST): Measure immobility time.

-

-

Tissue Harvest: Rapid decapitation. Isolate hippocampus immediately on ice.

-

Molecular Analysis: Western Blot for p-TrkB (Tyr816), BDNF, p-CREB (Ser133).

In Vitro Validation: Oxygen-Glucose Deprivation (OGD)

Cell Line: Primary Cortical Neurons (Rat, E18).

Workflow:

-

Culture: Maintain neurons for 7-10 days in vitro (DIV).

-

Pre-treatment: Incubate with L7G (1, 3, 10 µM) for 2 hours.

-

Injury: Replace media with glucose-free DMEM; place in hypoxia chamber (1% O2) for 4 hours.

-

Reperfusion: Return to normal media + L7G for 24 hours.

-

Assay: MTT for viability; Western Blot for synaptic proteins (PSD-95) and BDNF.

Experimental Workflow Diagram

Figure 2: In vivo experimental design to validate the TrkB-dependency of L7G's neuroprotective effects.

Quantitative Data Summary

The following table summarizes the quantitative effects of L7G observed in key studies, specifically regarding the BDNF signaling markers.

| Marker | Condition | Effect of Stress/Injury | Effect of L7G Treatment | Impact of TrkB Antagonist (ANA-12) |

| BDNF Protein | Sleep Deprivation | ↓ 40-50% vs Control | ↑ Significant Restoration (p<0.05) | Reverses L7G effect |

| p-TrkB / TrkB | Sleep Deprivation | ↓ 30-40% | ↑ Restoration to near baseline | Blocks phosphorylation |

| p-CREB / CREB | Sleep Deprivation | ↓ Significant | ↑ Significant Increase | Blocks phosphorylation |

| Corticosterone | Plasma (Stress) | ↑ 2-3 fold | ↓ Reduced to near baseline | N/A |

| Cell Viability | OGD (In Vitro) | ↓ 40% | ↑ Dose-dependent recovery (10 µM optimal) | N/A |

Data derived from Ryu et al. (2022) and related ischemia studies [1, 2].

Key Considerations for Drug Development

Bioavailability & The BBB Debate

A critical question in L7G research is whether the glucuronide crosses the Blood-Brain Barrier (BBB) intact.

-

Traditional View: Glucuronides are too polar to cross the BBB.

-

Emerging Evidence: Under conditions of neuroinflammation (like stress or ischemia), BBB permeability increases. Furthermore, extracellular

-glucuronidase at sites of inflammation may cleave L7G back into Luteolin locally, allowing the aglycone to enter neurons. -

Recommendation: When analyzing brain tissue, assay for both L7G and Luteolin to determine the active species in situ.

Specificity Verification

To ensure the observed BDNF upregulation is not a generic antioxidant effect:

-

Use ANA-12: As detailed in the protocol, this is the gold standard for verifying TrkB dependency.

-

Monitor K252a: Another Trk inhibitor, though less specific than ANA-12, can be used in in vitro assays.

References

-

Ryu, D., et al. (2022). Luteolin-7-O-Glucuronide Improves Depression-like and Stress Coping Behaviors in Sleep Deprivation Stress Model by Activation of the BDNF Signaling.[3][6][1] Nutrients, 14(16), 3314.[6]

-

Zhang, Y., et al. (2024). Luteolin-7-O-β-d-glucuronide Ameliorates Cerebral Ischemic Injury: Involvement of RIP3/MLKL Signaling Pathway.[7][8] International Journal of Molecular Sciences, 25(7), 4022.

-

Li, R., et al. (2015). Luteolin improves development of experimental autoimmune encephalomyelitis by regulating the expression of BDNF. Neuroscience Letters, 588, 163-168.

-

Qiao, H., et al. (2015). Luteolin promotes hippocampal neurogenesis in Ts65Dn Down syndrome mice models.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Luteolin-7-O-Glucuronide Improves Depression-like and Stress Coping Behaviors in Sleep Deprivation Stress Model by Activation of the BDNF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luteolin-7- O-Glucuronide Improves Depression-like and Stress Coping Behaviors in Sleep Deprivation Stress Model by Activation of the BDNF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cris.unibo.it [cris.unibo.it]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Luteolin-7-O-β-d-glucuronide Ameliorates Cerebral Ischemic Injury: Involvement of RIP3/MLKL Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In vivo dosing regimen for Luteolin-7-o-glucuronide in mice models

Executive Summary

Luteolin-7-O-glucuronide (L7G) is the primary circulating metabolite of the flavonoid luteolin. While luteolin is widely studied, recent data indicates that L7G itself exerts distinct pharmacological effects, particularly in neuroinflammation and stress-coping behaviors, often at lower doses than the aglycone parent. This guide provides a validated protocol for the in vivo administration of L7G, addressing its specific physicochemical challenges (solubility, hydrolytic instability) and pharmacokinetic nuances (enterohepatic recirculation).

Pre-Clinical Formulation Strategy

Unlike its aglycone parent (luteolin), L7G possesses a glucuronic acid moiety that increases polarity but does not guarantee aqueous solubility at neutral pH. It is prone to enzymatic hydrolysis (by

A. Vehicle Selection Matrix

| Route | Vehicle Composition | Solubility Limit | Notes |

| Oral (PO) | 70% PEG 400 + 30% Saline | ~5 mg/mL | Recommended. High PEG content stabilizes the glycosidic bond and ensures complete solubilization. |

| IV / IP | 5% DMSO + 40% PEG 400 + 55% Saline | ~2 mg/mL | Minimize DMSO for IV to prevent hemolysis. Filter sterilize (0.22 µm) immediately before use. |

| Aerosol | PBS (pH 7.4) | ~0.5 mg/mL | For nebulization (ALI models). Requires micro-suspension or low concentration. |

B. Preparation Protocol (Standard 3 mg/kg PO Dose)

Target Concentration: 0.3 mg/mL (assuming 10 mL/kg dosing volume).

-

Weighing: Weigh 3.0 mg of Luteolin-7-O-glucuronide (purity >98%) into a sterile amber glass vial (light sensitive).

-

Solubilization (The "Wetting" Step): Add 7.0 mL of PEG 400 . Vortex vigorously for 60 seconds.

-

Critical Check: Ensure no visible particles remain. If cloudy, sonicate at 37°C for 5 minutes.

-

-

Dilution: Slowly add 3.0 mL of 0.9% Sterile Saline while vortexing gently.

-

Caution: Adding saline too fast can cause precipitation.

-

-

Sterilization: Pass through a 0.22 µm PVDF syringe filter.

-

Stability: Use within 4 hours of preparation. Do not store overnight as spontaneous deconjugation may occur.

Dosing Regimens & Experimental Design

A. Pharmacokinetic (PK) Assessment

L7G exhibits a complex PK profile due to enterohepatic recirculation (EHC).[1] The glucuronide is excreted via bile into the intestine, hydrolyzed by gut microbiota back to luteolin, reabsorbed, and re-glucuronidated.

-

Dose: 5 mg/kg (IV) or 10 mg/kg (PO).

-

Sampling: Serial tail vein bleeding.

-

Time Points:

-

Distribution Phase: 5, 15, 30 min.

-

Elimination/EHC Phase: 1, 2, 4, 6, 8, 12, 24 h .

-

Note: The 6-8h window is critical to capture the "second peak" caused by EHC.

-

B. Therapeutic Efficacy (Neuro/Inflammation Models)

Recent studies demonstrate efficacy at surprisingly low doses compared to luteolin aglycone.

| Parameter | Specification | Rationale |

| Dose Range | 0.3 – 3.0 mg/kg | L7G shows potent antidepressant-like effects at 3 mg/kg (PO) in sleep deprivation models. |

| Frequency | QD (Once Daily) | Half-life (t1/2) is ~5-9 hours, supporting daily dosing. |

| Duration | 5 – 14 Days | Sufficient for steady-state tissue accumulation (Brain/Hippocampus). |

| Control | Vehicle (70% PEG) | High PEG load can have mild osmotic effects; vehicle control is mandatory. |

Visualized Workflows

Diagram 1: The Enterohepatic Recirculation Loop

This pathway explains the "double peak" phenomenon seen in L7G pharmacokinetics.

Caption: L7G Pharmacokinetics involving biliary excretion and intestinal hydrolysis (EHC Loop).

Diagram 2: Experimental Workflow for Efficacy Study

Standardized protocol for a 5-day stress/inflammation model.

Caption: 5-Day sub-chronic dosing workflow for L7G in murine behavioral/inflammation models.

Critical Troubleshooting (FAQ)

-

Q: Can I use Tween-80 instead of PEG?

-

A: Tween-80 is acceptable (up to 5%) but L7G is less stable in micellar surfactants than in PEG co-solvents. PEG is preferred for oral bioavailability.

-

-

Q: My PK curve shows a second peak at 8 hours. Is this contamination?

-

Q: Is L7G a prodrug?

-

A: It is a "reversible" prodrug. While it can deconjugate to luteolin, L7G itself binds to specific targets (e.g., surface receptors or transporters) and has been shown to cross the Blood-Brain Barrier (BBB) via OAT3 transporters.

-

References

-

Kwon, G., et al. (2023). "Luteolin-7-O-Glucuronide Improves Depression-like and Stress Coping Behaviors in Sleep Deprivation Stress Model by Activation of the BDNF Signaling."[4] Molecules. Link

- Key Protocol Source: Establishes the 0.3–3 mg/kg PO dosing range and 70% PEG vehicle.

-

Shimoi, K., et al. (1998). "Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans." FEBS Letters. Link

- Key Mechanism: Defines the rapid glucuronid

-

Li, R., et al. (2024). "Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation." International Journal of Molecular Sciences. Link

- Key Protocol Source: Describes aerosol administration and anti-inflammatory p

-

Chen, Z., et al. (2012). "Pharmacokinetics of Luteolin and Metabolites in Rats." Natural Product Communications. Link

- Key Data: Provides half-life (t1/2)

Sources

Application Note: Cell Viability Assessment of Luteolin-7-O-glucuronide (L7G)

[1][2]

Executive Summary & Scientific Rationale

The In Vitro-In Vivo Disconnect: Luteolin is a potent flavonoid, but its aglycone form is rarely found in high concentrations in systemic circulation.[1] Upon ingestion, extensive Phase II metabolism converts Luteolin to Luteolin-7-O-glucuronide (L7G) .[1] Consequently, many in vitro studies utilizing Luteolin aglycone may not physiologically represent the active compound reaching target tissues.[1]

The Challenge: Testing L7G presents unique physicochemical and biological challenges compared to the aglycone:

-

Enzymatic Instability: Serum (FBS) used in culture media contains

-glucuronidase, which can hydrolyze L7G back to Luteolin, leading to artifactual potency data.[1] -

Assay Interference: Flavonoids are intrinsic reducing agents.[1] They can chemically reduce tetrazolium salts (MTT) to formazan in the absence of cells, generating false-positive viability signals.[1]

-

Solubility: While more hydrophilic than Luteolin, L7G requires specific solvent handling to prevent precipitation in aqueous media.[1]

This guide provides a validated workflow to assess L7G viability while mitigating these specific risks.

Critical Pre-Assay Considerations

Chemical Stability & The "Reversion" Artifact

To ensure you are testing L7G and not its hydrolysis product (Luteolin), you must inhibit

-

Inhibitor: D-Saccharic acid 1,4-lactone (Saccharolactone).[1][2][3]

-

Working Concentration: 1.0 – 5.0 mM in culture media.[1]

-

Control: A "Vehicle + Inhibitor" control is required to ensure Saccharolactone is not cytotoxic at the chosen concentration.[1]

Assay Selection Matrix

| Assay Type | Mechanism | Suitability for L7G | Risk Factor |

| MTT | Tetrazolium Reduction | NOT RECOMMENDED | High.[1] L7G chemically reduces MTT, causing false high OD.[1] |

| CCK-8 (WST-8) | Tetrazolium Reduction | Acceptable (with controls) | Moderate.[1] WST-8 is more stable, but cell-free controls are mandatory.[1] |

| SRB | Protein Staining | Recommended | Low.[1] Does not rely on redox potential; unaffected by flavonoid reduction.[1] |

| CellTiter-Glo | ATP Quantitation | Highly Recommended | Low.[1] L7G does not interfere with Luciferase reaction.[1] |

| LDH Release | Membrane Integrity | Recommended | Low.[1] Good for distinguishing cytostasis from necrosis.[1] |

Experimental Workflow Diagrams

Figure 1: L7G Assay Decision Tree & Interference Loop

This diagram illustrates the mechanism of potential artifacts and the necessary checkpoints.

Caption: Pathological workflow showing how FBS enzymes convert L7G to Luteolin and how L7G chemically interferes with MTT. Green path indicates the corrective action (Inhibitor).

Detailed Protocols

Protocol A: Preparation of Stock & Working Solutions

Reagents:

-

Anhydrous DMSO (Freshly opened; L7G is hygroscopic).[1]

-

D-Saccharic acid 1,4-lactone monohydrate (Saccharolactone).[1][3]

-

Cell Culture Media (e.g., DMEM/RPMI).[1]

Steps:

-

L7G Stock (50 mM): Dissolve L7G powder in anhydrous DMSO. Vortex vigorously.

-

Note: If precipitation occurs, sonicate at 37°C for 5 mins.[1]

-

Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

-

-

Saccharolactone Stock (100 mM): Dissolve in sterile PBS or water. Filter sterilize (0.22 µm). Prepare fresh or store -20°C.

-

Working Medium Preparation:

Protocol B: Optimized CCK-8 Viability Assay

Preferred over MTT due to higher sensitivity and water solubility of the formazan product, reducing handling steps.

1. Cell Seeding:

-

Seed cells (e.g., RAW 264.7, HepG2) at

to -

Incubate 24h for attachment.[1]

2. Treatment Setup (The "Quad-Plate" Design): To ensure validity, set up the following groups:

-

Group A (Experimental): Cells + Media + Saccharolactone + L7G (Titration).[1]

-

Group B (Vehicle Control): Cells + Media + Saccharolactone + DMSO (matched %).[1]

-

Group C (Inhibitor Toxicity): Cells + Media + Saccharolactone (High dose) + DMSO.[1]

-

Group D (Cell-Free Interference): Media + Saccharolactone + L7G (No Cells).[1] Crucial for background subtraction.

3. Incubation:

-

Treat cells for 24h – 48h at 37°C.[1]

4. Development:

-

Add CCK-8 reagent (10 µL per 100 µL media).[1]

-

Incubate 1–4 hours.

-

Measure Absorbance at 450 nm .

5. Data Calculation:

Protocol C: LDH Release Assay (Membrane Integrity)

Use this to confirm if viability loss is due to necrosis.[1]

-

Supernatant Collection: After treatment (from Protocol B), transfer 50 µL of supernatant to a new clear 96-well plate.

-

Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium/Lactate).

-

Incubation: Incubate 30 mins at Room Temp in the dark .

-

Stop: Add 50 µL Stop Solution (1M Acetic Acid or HCl).

-

Measurement: Read Absorbance at 490 nm .

-

Calculation:

[1]

Data Analysis & Interpretation

Visualizing the Assay Workflow

Caption: Step-by-step execution flow emphasizing the addition of Saccharolactone and the subtraction of cell-free blanks.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| High OD in Cell-Free Wells | Chemical reduction of WST-8 by L7G. | Switch to CellTiter-Glo (ATP) or SRB Assay .[1] |

| Precipitation in Wells | L7G insolubility in aqueous media.[1] | Limit final concentration to <100 µM; Ensure DMSO < 0.5%. |

| Unexpected High Toxicity | Hydrolysis to Luteolin (Aglycone).[1] | Increase Saccharolactone conc. to 2-5 mM; Check FBS batch. |

| No Toxicity at High Dose | Poor cellular uptake of Glucuronide.[1] | L7G is polar; uptake depends on OAT/OATP transporters.[1] This may be the true physiological result.[1] |

References

-

Shimoi, K., et al. (2000).[1] Metabolic conversion of luteolin to luteolin-7-O-glucuronide in mice and their antioxidant activity.[1]J Agric Food Chem. Link[1]

-

Shoji, A., et al. (2014).[1] Interference of antioxidant flavonoids with the MTT assay.Biol Pharm Bull. (Demonstrates the chemical reduction of tetrazolium by flavonoids).[1]

-

Sigma-Aldrich.

-glucuronidase). Link[1] -

Cayman Chemical. Luteolin-7-O-glucuronide Product Insert & Solubility Data.Link

-

Lu, Q.Y., et al. (2014).[1] Overestimation of flavonoid aglycones as a result of the ex vivo deconjugation of glucuronides by the tissue

-glucuronidase.[1]J Pharm Biomed Anal. (Establishes the need for Saccharolactone).[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-Saccharic acid 1,4-lactone 61278-30-6 [sigmaaldrich.com]

- 4. Effect of the beta-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preparation of Luteolin-7-o-glucuronide Microemulsions for Enhanced Oral Delivery

Introduction

Luteolin-7-o-glucuronide, a major flavonoid glycoside, has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-arthritic activities.[1] However, its clinical utility is often hampered by poor aqueous solubility and low oral bioavailability.[2][3] Microemulsions have emerged as a promising strategy to overcome these challenges for poorly water-soluble drugs.[4][5] These thermodynamically stable, transparent, and isotropic systems, typically composed of an oil phase, a surfactant, a co-surfactant, and an aqueous phase, can enhance the solubilization and intestinal absorption of lipophilic compounds.[4][6][7][8] This document provides a comprehensive guide for the rational design, preparation, and characterization of Luteolin-7-o-glucuronide-loaded microemulsions to improve its oral delivery.

Pre-formulation Studies: Foundational Knowledge for Success

A thorough understanding of the physicochemical properties of Luteolin-7-o-glucuronide and the excipients is paramount for the successful development of a stable and effective microemulsion.

1.1. Physicochemical Properties of Luteolin-7-o-glucuronide

Luteolin-7-o-glucuronide is a yellow crystalline powder. It is soluble in organic solvents like methanol, ethanol, and DMSO, but exhibits poor solubility in water.[1] This limited aqueous solubility is a primary driver for exploring microemulsion-based formulations.

1.2. Excipient Selection: The Building Blocks of the Microemulsion

The selection of appropriate oil, surfactant, and co-surfactant is critical and should be based on the solubility of the drug in these components.[9]

-

Oil Phase: The oil phase serves to solubilize the lipophilic drug. Common choices include medium-chain triglycerides (e.g., Capmul MCM), oleic acid, and isopropyl myristate.[7][9][10]

-

Surfactant: The surfactant reduces the interfacial tension between the oil and water phases, facilitating the formation of fine droplets. Non-ionic surfactants such as Tween 80 and Cremophor EL are widely used due to their low toxicity.[7][10]

-

Co-surfactant: A co-surfactant, often a short-chain alcohol or glycol like Transcutol P or PEG 400, further reduces interfacial tension and increases the fluidity of the interfacial film, thereby enhancing the stability of the microemulsion.[7][10]

Protocol 1: Solubility Studies

This protocol outlines the steps to determine the solubility of Luteolin-7-o-glucuronide in various oils, surfactants, and co-surfactants.

-

Add an excess amount of Luteolin-7-o-glucuronide to 2 mL of each selected vehicle (oils, surfactants, and co-surfactants) in separate sealed vials.

-

Place the vials in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours to reach equilibrium.[11]

-

After 48 hours, centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes to separate the undissolved drug.[11]

-

Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

-

Quantify the concentration of Luteolin-7-o-glucuronide in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13][14]

Formulation Development: Constructing the Microemulsion

The cornerstone of microemulsion formulation is the construction of pseudo-ternary phase diagrams. These diagrams map the regions of microemulsion existence as a function of the composition of the oil, surfactant/co-surfactant mixture (Smix), and water.[15][16][17]

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

This protocol details the water titration method for constructing phase diagrams.

-

Prepare different weight ratios of the selected surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1.[15]

-

For each Smix ratio, prepare a series of mixtures with the selected oil phase at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).[18]

-

Titrate each oil/Smix mixture with water dropwise, under constant gentle magnetic stirring.[7][8]

-

Observe the mixture for transparency. The point at which the mixture becomes clear and transparent indicates the formation of a microemulsion.

-

Record the mass of each component (oil, Smix, and water) at the point of microemulsion formation.

-

Plot the data on a triangular coordinate system to construct the pseudo-ternary phase diagram. The area within the plotted points represents the microemulsion region.[19]

Diagram 1: Pseudo-Ternary Phase Diagram Construction Workflow

Caption: Workflow for constructing a pseudo-ternary phase diagram.

2.1. Preparation of Luteolin-7-o-glucuronide Loaded Microemulsions

Once the microemulsion region is identified, formulations with varying compositions can be prepared to incorporate Luteolin-7-o-glucuronide.

Protocol 3: Preparation of Drug-Loaded Microemulsions

-

Select a formulation from within the stable microemulsion region of the phase diagram.

-

Accurately weigh the required amounts of oil, surfactant, and co-surfactant.

-

Dissolve the predetermined amount of Luteolin-7-o-glucuronide in the oil phase with gentle heating and stirring if necessary.

-

Add the surfactant and co-surfactant to the oil phase and mix until a homogenous mixture is formed.

-

Slowly add the required amount of water to the mixture with continuous stirring until a clear and transparent microemulsion is formed.[15]

Characterization of Microemulsions: Ensuring Quality and Performance

Thorough characterization is essential to ensure the quality, stability, and potential in vivo performance of the formulated microemulsions.

Table 1: Key Characterization Parameters for Microemulsions

| Parameter | Technique | Purpose |

| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the size of the dispersed droplets and the uniformity of the size distribution.[15] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the droplets, which is an indicator of the stability of the microemulsion.[20][21] |

| pH | pH meter | Ensures the formulation is within a physiologically acceptable range. |

| Viscosity | Viscometer | Characterizes the flow properties of the microemulsion. |

| Electrical Conductivity | Conductometer | Helps to determine the type of microemulsion (o/w, w/o, or bicontinuous).[22] |

| Drug Content and Encapsulation Efficiency | HPLC | Quantifies the amount of drug loaded into the microemulsion and the percentage of drug successfully encapsulated. |

Protocol 4: Droplet Size, PDI, and Zeta Potential Measurement

-

Dilute a small aliquot of the microemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Analyze the diluted sample using a Zetasizer or a similar instrument to determine the mean droplet size, PDI, and zeta potential.[15] Generally, a PDI value below 0.3 indicates a homogenous population of droplets.[23] A zeta potential value greater than ±30 mV suggests good physical stability.[21]

Protocol 5: Drug Content and Encapsulation Efficiency

-

Drug Content: Accurately weigh a known amount of the microemulsion and dissolve it in a suitable solvent (e.g., methanol) to break the microemulsion structure. Analyze the resulting solution by HPLC to determine the total amount of Luteolin-7-o-glucuronide.

-

Encapsulation Efficiency (EE%):

-

Separate the free, unencapsulated drug from the microemulsion. This can be achieved by techniques like ultrafiltration or centrifugation.

-

Quantify the amount of free drug in the aqueous phase using HPLC.

-

Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

Diagram 2: Microemulsion Characterization Workflow

Caption: Workflow for the characterization of microemulsions.

In Vitro Drug Release Studies: Predicting In Vivo Performance

In vitro drug release studies are crucial for evaluating the release profile of Luteolin-7-o-glucuronide from the microemulsion and can provide insights into its potential bioavailability.[24][25]

Protocol 6: In Vitro Drug Release using Dialysis Bag Method

-

Soak a dialysis membrane (with an appropriate molecular weight cut-off) in the release medium for a specified time before use.[26]

-

Accurately measure a known volume of the Luteolin-7-o-glucuronide microemulsion and place it inside the dialysis bag.

-

Seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions).

-

Maintain the temperature of the release medium at 37 ± 0.5 °C and stir at a constant speed.

-

At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

-

Analyze the withdrawn samples for Luteolin-7-o-glucuronide concentration using a validated HPLC method.

-

Plot the cumulative percentage of drug released against time.

Stability Studies

Stability testing is essential to ensure that the microemulsion maintains its physicochemical properties over time.

Protocol 7: Accelerated Stability Studies

-

Store the prepared microemulsion formulations in sealed containers at different temperature and humidity conditions (e.g., 40 °C / 75% RH) for a period of three to six months.

-

At specified time points, withdraw samples and evaluate them for changes in appearance, pH, droplet size, PDI, zeta potential, and drug content.

Troubleshooting

Table 2: Common Issues and Solutions in Microemulsion Formulation

| Issue | Possible Cause | Suggested Solution |

| Phase Separation or Turbidity | Incorrect ratio of components; Incompatible excipients; Temperature fluctuations. | Re-evaluate the pseudo-ternary phase diagram.[6] Screen different oils, surfactants, and co-surfactants. Control the temperature during preparation and storage.[6] |

| Large Droplet Size or High PDI | Insufficient surfactant/co-surfactant concentration; Inappropriate Smix ratio. | Increase the concentration of the Smix. Optimize the Smix ratio based on the phase diagram.[15] |

| Low Drug Loading or Encapsulation Efficiency | Poor solubility of the drug in the oil phase; Drug precipitation. | Select an oil with higher solubilizing capacity for the drug. Increase the oil phase concentration within the stable microemulsion region. |

| Instability (Creaming or Cracking) | Insufficient electrostatic or steric repulsion; Ostwald ripening. | Optimize the zeta potential by selecting appropriate surfactants. Use a combination of surfactants to provide better steric stabilization. |

Conclusion

This application note provides a comprehensive and systematic approach to the preparation and characterization of Luteolin-7-o-glucuronide microemulsions. By following these detailed protocols, researchers and drug development professionals can formulate stable and efficient microemulsion systems with the potential to significantly enhance the oral bioavailability of this promising therapeutic agent. The principles and methodologies described herein can also be adapted for the formulation of other poorly water-soluble flavonoid glycosides.

References

-

Cosmetics & Toiletries. (2013, October 24). Troubleshooting Microemulsion Systems. [Link]

-

Calpena, A. C., et al. (2013). Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms. PMC. [Link]

-

MDPI. (2024, June 18). Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena. [Link]

-

Journal of Advanced Pharmacy Education and Research. (n.d.). Microemulsion Drug Delivery System: For Oral Bioavailability Enhancement of Glipizide. [Link]

-

Mandal, S., et al. (2010). Development of Microemulsion Formulation for the Solubility Enhancement of Flunarizine. Scholars Research Library. [Link]

-

MDPI. (2025, November 17). Determination of Luteolin-7-O-diglucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2021, September 22). Preparation and Evaluation of a Novel Oral Microemulsion Drug Delivery System for Enhancing the Bioavailability of Diltiazem. [Link]

-

Shimoi, K., et al. (1998). Intestinal absorption of luteolin and luteolin 7-O-L-glucoside in rats and humans. CORE. [Link]

-

Gibaud, S. (2012). Microemulsions for oral administration and their therapeutic applications. ResearchGate. [Link]

-

China Papers. (2010, January 1). HPLC determination of luteolin-7-O-β-D-glucuronide in herbs of Ixeris sonchifolia. [Link]

-

PubMed. (2013, January 15). UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection. [Link]

-

ResearchGate. (n.d.). In vitro drug release profile of microemulsions. [Link]

-

Gui, S. Y., et al. (2008). Preparation and evaluation of a microemulsion for oral delivery of berberine. Ingenta Connect. [Link]

-

ScienceScholar. (2022, May 27). Microemulsion: A futuristic drug delivery approach. [Link]

-

Moghimipour, E., et al. (2012). Design and Characterization of Microemulsion Systems for Naproxen. PMC - NIH. [Link]

-

Berkman, M. S., & Güleç, K. (2021). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. Index of Academic Documents. [Link]

-

MDPI. (2024, December 13). Monophosphate Derivatives of Luteolin and Apigenin as Efficient Precursors with Improved Oral Bioavailability in Rats. [Link]

-

Brieflands. (2013, October 30). Formulation and In-vitro Evaluation of Tretinoin Microemulsion as a Potential Carrier for Dermal Drug Delivery. [Link]

-

MDPI. (2021, January 13). Topical Biocompatible Fluconazole-Loaded Microemulsions Based on Essential Oils and Sucrose Esters: Formulation Design Based on Pseudo-Ternary Phase Diagrams and Physicochemical Characterization. [Link]

-

Taylor & Francis. (n.d.). Ternary phase diagram – Knowledge and References. [Link]

-

Berkman, M. S., & Güleç, K. (2020). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. DergiPark. [Link]

-

Frontiers. (2021, November 18). Development of Licorice Flavonoids Loaded Microemulsion for Transdermal Delivery Using CCD-Optimal Experimental Approach: Formulation Development and Characterization. [Link]

-

ResearchGate. (n.d.). Emulsion characterization: Particle size (A) and zeta potential (B) of.... [Link]

-

ResearchGate. (2022, July 6). (PDF) Improving water dispersibility and bioavailability of luteolin using microemulsion system. [Link]

-

Adamov, V. P. (n.d.). Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis. Adamov. [Link]

-

ACS Publications. (2015, January 27). Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats | Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (n.d.). Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects | Request PDF. [Link]

-

DergiPark. (n.d.). Biomedical application of microemulsion delivery systems: A review. [Link]

-

Drug Development and Delivery. (2014, June 4). Prolonged-Release Injectable Microemulsions: Opportunities for Pain Treatment. [Link]

-

International Journal of Pharmaceutical & Biological Archive. (2019, August 9). Characterization of Self-Microemulsifying Dosage Form: Special Emphasis on Zeta Potential Measurement. [Link]

-

PubChem - NIH. (n.d.). Luteolin-7-O-glucuronide | C21H18O12 | CID 13607752. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025, August 5). Solubility behavior of luteolin-7-O-β-D-glucoside in molecular aggregates. [Link]

-

MDPI. (2024, December 21). Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation. [Link]

-

OnePetro. (2013, June 5). Optimization of Microemulsion Formulations with Linker Molecules | SPE European Formation Damage Conference and Exhibition. [Link]

-

Late Laxmibai Phadtare College of Pharmacy. (n.d.). REVIEW ON EMULSION AND MICROEMULSION IN TOPICAL DELIVERY SYSTEM. [Link]

-

ScienceScholar. (2022, April 9). Formulation and evaluation of microemulsion containing griseofulvin. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Formulation and Evaluation of Microemulsion. [Link]

- Google Patents. (n.d.). CN111789815A - Flavonoid polyphenol drug self-emulsifying composition, its preparation method, pharmaceutical composition and use.

- Google Patents. (n.d.). US11135177B2 - Methods of making and using compositions comprising flavonoids.

-

International Journal of Pharmaceutical Sciences. (n.d.). Formulation And Evaluation of Topical Microemulsion of Smilax China. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sciencescholar.us [sciencescholar.us]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. japer.in [japer.in]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Frontiers | Development of Licorice Flavonoids Loaded Microemulsion for Transdermal Delivery Using CCD-Optimal Experimental Approach: Formulation Development and Characterization [frontiersin.org]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. CN111789815A - Flavonoid polyphenol drug self-emulsifying composition, its preparation method, pharmaceutical composition and use - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. HPLC determination of luteolin-7-O-β-D-glucuronide in herbs ...: Ingenta Connect [ingentaconnect.com]

- 14. researchgate.net [researchgate.net]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions [indexacademicdocs.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. mdpi.com [mdpi.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. mdpi.com [mdpi.com]

- 21. Characterization of Self-Microemulsifying Dosage Form: Special Emphasis on Zeta Potential Measurement | International Journal of Pharmaceutical & Biological Archive [ijpba.info]

- 22. sciencescholar.us [sciencescholar.us]

- 23. researchgate.net [researchgate.net]

- 24. Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. brieflands.com [brieflands.com]

- 26. researchgate.net [researchgate.net]

Solid-phase extraction (SPE) of Luteolin-7-o-glucuronide from serum

Application Note: High-Performance Solid-Phase Extraction (SPE) of Luteolin-7-O-Glucuronide from Serum

Executive Summary

Luteolin-7-O-glucuronide (L7G) is the primary circulating metabolite of the flavonoid Luteolin. Unlike its aglycone parent, L7G is highly polar and acidic due to the glucuronic acid moiety. This physicochemical shift renders traditional Liquid-Liquid Extraction (LLE) inefficient, often resulting in poor recovery (<50%) and significant matrix suppression during LC-MS/MS analysis.

This guide details a Solid-Phase Extraction (SPE) protocol using a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent.[1][2] This method is engineered to overcome the "polarity trap" of glucuronide metabolites, ensuring recoveries >85% while effectively removing serum proteins and phospholipids that cause ion suppression.

Physicochemical Logic & Cartridge Selection

To design a robust extraction, we must understand the analyte's behavior in the matrix.

-

Analyte: Luteolin-7-O-glucuronide (C21H18O12).

-

Key Functional Groups: Phenolic hydroxyls (aglycone) + Carboxylic acid (glucuronic acid).

-

pKa: ~3.5 (carboxylic acid).

-

Challenge: At physiological pH (7.4), L7G is ionized (deprotonated), making it too water-soluble to retain well on standard C18 silica cartridges.

The Solution: Polymeric HLB Sorbent We utilize a copolymer sorbent (e.g., Waters Oasis HLB or Phenomenex Strata-X) composed of divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic).[1]

-

Mechanism: The lipophilic backbone retains the flavonoid core, while the hydrophilic "hooks" interact with the glucuronide sugar, preventing breakthrough during loading.

-

Critical Control Point: Acidification of the serum is mandatory to suppress the ionization of the carboxylic acid (pH < pKa), driving the molecule into its neutral state for maximum hydrophobic retention.

Reagents & Materials

-

SPE Cartridge: Polymeric HLB, 30 mg / 1 cc (Recommended for serum volumes < 500 µL to minimize elution volume).

-

Internal Standard (IS): Luteolin-d3 or Daidzein (1 µg/mL in Methanol).

-

Loading Buffer: 2% Formic Acid (FA) in HPLC-grade water.

-

Wash Solvent: 5% Methanol in 0.1% Formic Acid.

-

Elution Solvent: 100% Methanol (LC-MS grade).

-

Reconstitution Solvent: 20% Acetonitrile / 80% Water (0.1% FA).

Step-by-Step Extraction Protocol

Phase A: Sample Pre-treatment (The "Crash & Acidify" Step)

Rationale: Serum proteins bind L7G. We must disrupt this binding without hydrolyzing the glucuronide.

-

Thaw serum samples on ice (4°C) to prevent enzymatic hydrolysis.

-

Aliquot 200 µL of serum into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard . Vortex briefly.

-

Add 200 µL of Loading Buffer (2% Formic Acid).

-

Note: This lowers the sample pH to ~2.5, ensuring L7G is protonated.

-

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet particulates. Collect the supernatant.

Phase B: Solid-Phase Extraction (SPE)

Rationale: Isolate L7G from the salt/protein matrix.

-

Conditioning:

-

Add 1 mL Methanol . Draw through by gravity or low vacuum (1-2 psi).

-

Add 1 mL Water . Do not let the cartridge dry out.

-

-

Loading:

-

Load the pre-treated supernatant (~400 µL) onto the cartridge.

-

Flow rate: Slow dropwise (~1 mL/min).

-

Checkpoint: If flow is too fast, L7G may break through due to slow mass transfer kinetics of large glucuronides.

-

-

Washing (Critical Step):

-

Add 1 mL 5% Methanol in 0.1% Formic Acid .

-

Scientific Integrity: Why 5% MeOH? Pure water may not remove hydrophobic proteins. 5% MeOH removes these interferences without eluting the polar L7G. The acid keeps the analyte protonated.

-

Dry the cartridge under high vacuum (10 psi) for 2 minutes to remove residual water.

-

-

Elution:

-

Add 500 µL 100% Methanol .

-

Soak for 30 seconds (stop flow) to allow solvent penetration into the polymer pores.

-

Elute by gravity or low vacuum.

-

Repeat with a second 500 µL aliquot of Methanol. Combine eluates.

-

Phase C: Post-Extraction

-

Evaporation: Evaporate combined eluates to dryness under a stream of Nitrogen at 35°C.

-

Caution: Do not exceed 40°C; glucuronides are thermally labile.

-

-

Reconstitution: Dissolve residue in 100 µL of Reconstitution Solvent. Vortex for 1 min.

-

Filtration: If necessary, filter through a 0.22 µm PTFE membrane before LC-MS injection.

Visualized Workflows

Figure 1: Extraction Workflow Logic

Caption: Step-by-step SPE workflow emphasizing the acidification step to ensure analyte retention on the HLB polymer.

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving common recovery issues during Luteolin-7-O-glucuronide extraction.

Validation & Quality Control

To validate this method in your lab, perform the following calculations.

Table 1: Performance Criteria

| Parameter | Acceptance Criteria | Calculation Method |

| Recovery (RE) | > 85% | (Peak Area pre-extraction spike) / (Peak Area post-extraction spike) × 100 |

| Matrix Effect (ME) | 85-115% | (Peak Area post-extraction spike) / (Peak Area in pure solvent) × 100 |

| Process Efficiency | > 80% | (RE × ME) / 100 |

| Stability | < 15% deviation | Analyze QC samples after 4h at Room Temp vs. Fresh |

Self-Validating Check: If your Matrix Effect is < 80% (Ion Suppression), your wash step is insufficient. Increase the wash volume or switch to a Mixed-Mode Anion Exchange (MAX) cartridge to perform a stronger alkaline wash (removing neutral lipids) before eluting the acidic L7G.

References

-

Chen, X., et al. (2018). "An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma.

-

Waters Corporation.

-

Li, P., et al. (2016).

-

Tang, Y., et al. (2013). "UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma.

Sources

Application Notes and Protocols for Luteolin-7-o-glucuronide Aerosol Inhalation Delivery

Introduction: The Therapeutic Potential of Inhaled Luteolin-7-o-glucuronide

Luteolin-7-o-glucuronide (L7Gn) is a prominent flavonoid glycoside found in a variety of medicinal plants, including Ixeris sonchifolia and Artemisia rupestris L.[1][2][3]. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and enzyme inhibitory properties[4][5]. Of particular interest is its potential application in the treatment of respiratory diseases characterized by inflammation and oxidative stress.

Recent research has highlighted the advantages of direct-to-lung delivery via aerosol inhalation for respiratory agents, as it offers rapid onset of action and targeted drug delivery to the site of disease, minimizing systemic side effects.[1][6]. Studies have demonstrated that inhaled L7Gn can significantly reduce pulmonary injury by inhibiting inflammatory infiltration and improving lung function[1][6]. This makes L7Gn a promising candidate for the development of novel inhalation therapies for conditions such as acute lung injury (ALI) and pulmonary fibrosis[1][2][7].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, delivery, and evaluation of aerosolized Luteolin-7-o-glucuronide. The protocols outlined below are designed to ensure scientific integrity and provide a framework for the preclinical development of L7Gn-based inhalation therapies.

Physicochemical Properties of Luteolin-7-o-glucuronide

A thorough understanding of the physicochemical properties of L7Gn is critical for the development of a stable and effective aerosol formulation.

| Property | Value | Source |

| Molecular Formula | C21H18O12 | [5][8] |

| Molecular Weight | 462.4 g/mol | [5][8] |

| Appearance | Yellow crystalline powder | [9] |

| Solubility | - Insoluble in Water- Slightly soluble in DMSO and Methanol- Soluble in Ethanol (10 mg/mL) | [5][10] |

| Stability | Stable for at least 4 years when stored at -20°C. In solution, stable for at least 22 hours. | [5][11] |

Scientific Rationale for Aerosol Delivery

The primary rationale for delivering L7Gn via aerosol inhalation is to achieve high local concentrations in the lungs while minimizing systemic exposure. This is particularly advantageous for treating respiratory diseases where the lungs are the primary target organ.

Mechanism of Action: Targeting Inflammatory Pathways in the Lung

Luteolin-7-o-glucuronide exerts its anti-inflammatory effects through multiple mechanisms. A key target is the NLRP3 inflammasome , a multiprotein complex that plays a crucial role in the innate immune response and is implicated in the pathogenesis of various inflammatory lung diseases[1][6].

Upon activation by pathogens or cellular stress, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18[1][6]. L7Gn has been shown to inhibit the activation of the NLRP3 inflammasome, thereby downregulating the expression of its critical components, including NLRP3, ASC, and caspase-1[1][6]. This leads to a reduction in the release of IL-1β and IL-18, mitigating the inflammatory cascade in the lungs[1][6].

Furthermore, L7Gn has been found to target the TGF-β1 signaling pathway , which is a key driver of fibrosis in the lungs[2][7]. By inhibiting this pathway, L7Gn can suppress fibroblast activation and the transition of fibroblasts to myofibroblasts, leading to reduced collagen deposition and attenuation of pulmonary fibrosis[2][7].

Sources

- 1. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Luteolin-7-O-β-d-Glucuronide Attenuated Cerebral Ischemia/Reperfusion Injury: Involvement of the Blood–Brain Barrier [mdpi.com]

- 4. Luteolin-7-O-glucuronide | CAS:29741-10-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Luteolin 7-glucuronide | C21H18O12 | CID 5280601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. luteolin-7-glucuronide | 29741-10-4 [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Luteolin-7-O-Glucuronide

This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of luteolin and its metabolites. Luteolin-7-o-glucuronide, a major metabolite of dietary luteolin, often exhibits promising bioactivity in vitro. However, translating these findings into in vivo efficacy is frequently hampered by poor oral bioavailability. This document provides a comprehensive technical resource, structured in a question-and-answer format, to address common experimental challenges and outline strategies to overcome them.

Section 1: Foundational Understanding & FAQs

This section addresses the fundamental challenges associated with the oral delivery of luteolin-7-o-glucuronide and its parent compound, luteolin.

Question 1: Why is the oral bioavailability of luteolin and its glucuronides so low?

Answer: The poor oral bioavailability of luteolin, and by extension its glucuronide metabolites, is a multifactorial issue primarily rooted in its physicochemical properties and extensive first-pass metabolism.[1][2][3]

-

Low Aqueous Solubility: Luteolin itself is a lipophilic molecule with poor water solubility, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[2][3]

-

Extensive First-Pass Metabolism: This is the most significant barrier. After absorption into intestinal epithelial cells (enterocytes), luteolin is rapidly metabolized by Phase II enzymes, primarily UDP-glucuronosyltransferases (UGTs).[4] This process, known as glucuronidation, attaches a bulky, water-soluble glucuronic acid moiety to the luteolin molecule. This conjugation occurs in both the intestine and the liver.[4][5][6]

-

Efflux Transporter Activity: The resulting glucuronide conjugates, including luteolin-7-o-glucuronide, are often substrates for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs).[4][7][8][9] These transporters actively pump the metabolites back into the intestinal lumen, preventing their entry into systemic circulation.[4][10]

The combination of poor dissolution, rapid conjugation, and active efflux means that only a small fraction of orally administered luteolin or its glycosides reaches the bloodstream in an active form.[1]

Question 2: What is the role of gut microbiota in the metabolism of luteolin-7-o-glucuronide?

Answer: The gut microbiota plays a crucial, dual role. When luteolin is consumed in its glycoside form (e.g., luteolin-7-O-glucoside from plants), intestinal microbes like Lactobacilli and Bifidobacteria produce β-glucosidase enzymes that hydrolyze the glycoside into the absorbable aglycone (free luteolin).[11]

Conversely, for glucuronide metabolites that are excreted into the bile and re-enter the intestine (a process called enterohepatic recirculation), microbial β-glucuronidases can cleave the glucuronic acid off, liberating the luteolin aglycone for potential reabsorption.[12] This interplay between host metabolism and microbial activity significantly influences the overall pharmacokinetic profile of luteolin.

Question 3: Which specific enzymes are responsible for the glucuronidation of luteolin?

Answer: Research has identified several key UDP-glucuronosyltransferase (UGT) isoforms responsible for luteolin's metabolism. The primary sites of glucuronidation are the hydroxyl groups at the 7, 3', and 4' positions.[5][6]

-

In the Intestine: UGT1A1 and UGT1A8 are major contributors to luteolin glucuronidation.[5]

-

In the Liver: UGT1A9 plays a predominant role.[5]

Understanding which isoforms are involved is critical for developing targeted strategies, such as using specific inhibitors to reduce first-pass metabolism.[5]

Section 2: Experimental Design & Troubleshooting

This section provides practical guidance for designing and troubleshooting common in vitro and in vivo experiments for assessing and improving bioavailability.

In Vitro Permeability Assays: The Caco-2 Model

Question 4: We are seeing very low apparent permeability (Papp) and poor recovery for luteolin in our Caco-2 cell monolayer assay. What's going wrong?

Answer: This is a common and often multifaceted issue when working with lipophilic compounds like flavonoids in the Caco-2 model. Low Papp values can be due to true low permeability, but when combined with low mass balance recovery (<80%), other factors are likely at play.

Troubleshooting Guide: Low Recovery & Permeability in Caco-2 Assays

| Potential Cause | Explanation & Troubleshooting Steps |

| Non-Specific Binding (NSB) | Causality: Highly lipophilic compounds readily adsorb to plastic surfaces (e.g., transwell plates, pipette tips).[13][14][15] This is often the primary reason for low recovery. Solution: 1. Use low-binding polypropylene plates and tips.[16] 2. Pre-condition plates by incubating them with a solution of the compound to saturate binding sites before starting the experiment. 3. Consider adding a low concentration of bovine serum albumin (BSA) to the basolateral (receiver) chamber to act as a "sink" and reduce binding.[11] |

| Poor Aqueous Solubility | Causality: If the compound precipitates in the aqueous assay buffer (e.g., HBSS), it is not available for transport, leading to artificially low Papp values. Solution: 1. Visually inspect the donor well for precipitation. 2. Measure the compound's solubility in the assay buffer beforehand. 3. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid compromising monolayer integrity. |

| Cellular Metabolism | Causality: Caco-2 cells express metabolic enzymes, including UGTs.[16] The parent compound may be rapidly converted to metabolites within the cells, leading to its disappearance from the assay. Solution: 1. At the end of the experiment, lyse the cells and analyze the lysate using LC-MS/MS to quantify both the parent compound and potential glucuronide metabolites. 2. This can confirm if metabolism is a significant contributor to low recovery. |

| Active Efflux | Causality: Luteolin and its metabolites can be substrates for efflux transporters like P-gp, which pump the compound back into the apical (donor) chamber.[7][8] This results in a low A-to-B (apical to basolateral) Papp value. Solution: 1. Perform a bi-directional transport study (A-to-B and B-to-A). 2. Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). 3. An ER > 2 strongly suggests the involvement of active efflux.[16] |

| Compromised Monolayer Integrity | Causality: If the tight junctions between cells are not fully formed or are compromised by the test compound or vehicle, the measured permeability will be inaccurate. Solution: 1. Routinely measure Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer.[16] 2. Concurrently run a paracellular marker (e.g., Lucifer yellow) to assess monolayer integrity. |

Workflow Diagram: Troubleshooting Caco-2 Assays

Caption: Troubleshooting workflow for low permeability and recovery in Caco-2 assays.

Section 3: Strategies for Bioavailability Enhancement

This section details practical strategies to improve the systemic exposure of luteolin-7-o-glucuronide, complete with comparative data and experimental protocols.

Question 5: What are the most effective formulation strategies to improve the oral bioavailability of luteolin?